molecular formula C52H68N8O14 B12738901 (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline CAS No. 122009-58-9

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline

Cat. No.: B12738901
CAS No.: 122009-58-9
M. Wt: 1029.1 g/mol
InChI Key: IORLVRKMASKSTI-VQYXCCSOSA-N
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Description

This compound is a quinazoline derivative featuring a 4-pentoxy substituent at position 2 and a 4-prop-2-enylpiperazine group at position 2. The (E)-but-2-enedioic acid (maleic acid) acts as a counterion, a common strategy to enhance solubility and bioavailability in pharmaceuticals . Quinazolines are heterocyclic scaffolds with broad applications, including kinase inhibition, antimicrobial activity, and central nervous system (CNS) modulation. The prop-2-enyl (allyl) group on the piperazine ring may influence receptor binding kinetics, while the pentoxy chain could modulate lipophilicity and metabolic stability .

Properties

CAS No.

122009-58-9

Molecular Formula

C52H68N8O14

Molecular Weight

1029.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline

InChI

InChI=1S/2C20H28N4O.3C4H4O4/c2*1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;3*5-3(6)1-2-4(7)8/h2*4,6-7,9-10H,2-3,5,8,11-16H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

IORLVRKMASKSTI-VQYXCCSOSA-N

Isomeric SMILES

CCCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.CCCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine ring, and the attachment of the alkenyl side chain. Common synthetic routes may include:

    Formation of Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and formamide.

    Introduction of Piperazine Ring: Piperazine can be introduced via nucleophilic substitution reactions.

    Attachment of Alkenyl Side Chain: The alkenyl side chain can be attached through Heck or Suzuki coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The alkenyl side chain can be oxidized to form epoxides or diols.

    Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Alkylated or aminated piperazine derivatives.

Scientific Research Applications

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets. The quinazoline core may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The alkenyl side chain may facilitate the compound’s insertion into lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Quinazoline-Piperazine Derivatives with Maleate Counterions

Several analogs share the quinazoline-piperazine core paired with (E)- or (Z)-but-2-enedioic acid. Key examples include:

Compound Name Substituents Biological Activity Key Differences Reference
Target Compound 4-pentoxy, 4-prop-2-enylpiperazine Likely CNS modulation (inferred) Pentoxy group enhances lipophilicity vs. shorter chains
3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one 3-chlorophenyl, thioxo group Antipsychotic potential (dopamine/serotonin receptor affinity) Thioxo group may increase metabolic stability; chloro substituent alters receptor selectivity
4-(4-Methylpiperazin-1-yl)-3,4-dihydro-2H-1-benzothiepin-5-one Benzothiepinone, methylpiperazine Antifungal/antibacterial (via spiroimidazole derivatives) Benzothiepinone core diverges from quinazoline; methylpiperazine reduces steric hindrance

Insights :

  • The pentoxy chain in the target compound may extend half-life compared to methyl or ethyl groups in analogs .
  • The prop-2-enyl group on piperazine could offer reversible covalent binding to targets, a feature absent in chloro- or methyl-substituted analogs .

Piperazine-Containing Antipsychotics

Quetiapine derivatives (e.g., 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)ethanol) highlight the role of piperazine in CNS drugs. Unlike the target compound’s quinazoline core, Quetiapine uses a dibenzothiazepine scaffold but shares:

  • Maleate counterion for improved solubility .
  • Piperazine moiety for dopamine/serotonin receptor interaction.

Divergence: The quinazoline core may confer selectivity for kinases (e.g., EGFR) or adenosine receptors, expanding therapeutic applications beyond antipsychosis .

Antiproliferative and Antiviral Analogs

Compounds like 4-aryl-4-oxo-2-butenoic acids () demonstrate that substituents on the aryl group critically influence antiproliferative and antiviral activity. For example:

  • 4-Acetamidophenyl-4-oxo-but-2-enoic acid shows HIV-1 integrase inhibition .
  • Spiroimidazoline derivatives exhibit neuropeptide Y receptor antagonism .

Comparison: The target compound’s quinazoline-piperazine structure lacks the α,β-unsaturated ketone moiety of 4-aryl-4-oxo-2-butenoic acids, likely redirecting its mechanism away from integrase inhibition toward kinase or receptor modulation .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Maleate counterions universally enhance aqueous solubility across analogs .
  • Metabolic Stability : The prop-2-enyl group may undergo cytochrome P450-mediated oxidation, whereas chloro or methyl substituents in analogs resist metabolism .

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